molecular formula C10H13NO B166931 2-Amino-2-hydroxymethylindane CAS No. 136834-85-0

2-Amino-2-hydroxymethylindane

Cat. No. B166931
M. Wt: 163.22 g/mol
InChI Key: KWGNCGJHXQVIOE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical properties of 2-Amino-2-hydroxymethylindane, such as density, viscosity, refractive index, surface tension, and thermal stability, were experimentally measured . The molecular weight is given as 163.2200 g/mol .

Scientific Research Applications

Synthetic and Chemical Properties

Synthetic Aminoindanes and Chemical Structure

Aminoindanes, including 2-Amino-2-hydroxymethylindane, have been synthesized for potential medical applications, such as anti-Parkinsonian drugs, due to their unique chemical structures and pharmacological properties. These compounds, synthesized initially for therapeutic purposes, have found a variety of applications beyond their initial scope, showcasing their synthetic versatility and potential for modification to suit various research and application needs (Pinterová, Horsley, & Páleníček, 2017).

Biomedical Applications

Enzymatic Hydrolysis and Antioxidant Activity

The study of protein hydrolysates derived from various sources highlights the importance of enzymatic hydrolysis in producing peptides with significant antioxidant activities. This research area suggests potential biomedical applications for aminoindanes in developing treatments or supplements that leverage their antioxidant properties (Czelej, Garbacz, Czernecki, Wawrzykowski, & Waśko, 2022).

Peptide Synthesis and Conformational Studies

The spin label amino acid TOAC, closely related to the study of aminoindanes, is utilized in peptide synthesis for analyzing backbone dynamics and secondary structures. This application underscores the potential of aminoindanes in biochemical research, particularly in understanding peptide behavior and structure (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Material Science and Engineering

Highly Branched Polymers for Biomedical Application

Polymers derived from amino acids, including structures related to aminoindanes, are explored for their biomedical applications, such as drug and gene delivery systems. The research highlights the potential of aminoindanes in forming branched structures useful in various medical and biotechnological applications (Thompson & Scholz, 2021).

Nutritional Science and Metabolism

Bioactive Peptides and Nutritional Responses

The exploration of bioactive milk peptides, derived from the hydrolysis of proteins, including those structurally similar to aminoindanes, shows significant biological processes influencing behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. This research area suggests the potential for aminoindanes in nutritional science, focusing on their role in enhancing health and treating diseases (Clare & Swaisgood, 2000).

properties

IUPAC Name

(2-amino-1,3-dihydroinden-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGNCGJHXQVIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622312
Record name (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-hydroxymethylindane

CAS RN

136834-85-0
Record name (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2,3-dihydro-1H-inden-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (1 M solution in ether, 23.7 ml, 23.7 mmol) is added to a solution of 2-aminoindan-2-carboxylic acid (J. Med. Chem. 1991, 34, 3125; 2.26 g, 12.8 mmol) in ether (150 ml). The reaction is stirred for 2 hours at ambient temperature and quenched sequentially with water (0.9 ml), 2 M NaOH (0.9 ml) and further water (0.9 ml). MgSO4 is added and the resultant suspension is filtered. The filtrate is evaporated to afford (2-aminoindan-2-yl)methanol, MH+164.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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